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  • Product: 2,6-Diisopropyl-4-nitrosophenol
  • CAS: 15206-39-0

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Molecular Weight and Exact Mass of 2,6-diisopropyl-4-nitrosophenol

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the fundamental chemical properties of 2,6-diisopropyl-4-nitrosophenol....

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the fundamental chemical properties of 2,6-diisopropyl-4-nitrosophenol. This document provides a detailed, step-by-step methodology for calculating its molecular weight and exact mass, grounded in authoritative data and established scientific principles.

Introduction

2,6-diisopropyl-4-nitrosophenol is a phenolic compound of significant interest in various chemical and pharmaceutical research areas. Accurate determination of its molecular weight and exact mass is a critical first step in its characterization, influencing everything from reaction stoichiometry and analytical method development to its potential pharmacological activity. This guide will elucidate the distinction between these two crucial parameters and provide a clear, reproducible protocol for their calculation.

The molecular formula for 2,6-diisopropyl-4-nitrosophenol is C₁₂H₁₇NO₂ . This formula is the cornerstone of our calculations.

Understanding the Core Concepts: Molecular Weight vs. Exact Mass

Before delving into the calculations, it is imperative to understand the distinction between molecular weight and exact mass. While often used interchangeably in general laboratory parlance, they are fundamentally different concepts.

  • Molecular Weight (or Molar Mass) : This is the weighted average mass of a molecule, calculated using the standard atomic weights of its constituent elements. The standard atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This value is used for bulk quantities of a substance.

  • Exact Mass : This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. The exact mass is a crucial parameter in high-resolution mass spectrometry, where individual ions are resolved.

The difference arises from the isotopic distribution of elements in nature. For instance, carbon exists primarily as ¹²C, but also as ¹³C in smaller amounts. The molecular weight accounts for this natural abundance, while the exact mass considers only the most common isotope.

PART 1: Calculation of Molecular Weight

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula. The standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The molecular formula is C₁₂H₁₇NO₂.

Step-by-Step Calculation:

  • Identify the constituent elements and their counts:

    • Carbon (C): 12 atoms

    • Hydrogen (H): 17 atoms

    • Nitrogen (N): 1 atom

    • Oxygen (O): 2 atoms

  • Obtain the standard atomic weights from IUPAC:

    • Carbon (C): 12.011 u[1][2]

    • Hydrogen (H): 1.008 u[3]

    • Nitrogen (N): 14.007 u[4]

    • Oxygen (O): 15.999 u[5]

  • Calculate the contribution of each element to the molecular weight:

    • C: 12 atoms * 12.011 u/atom = 144.132 u

    • H: 17 atoms * 1.008 u/atom = 17.136 u

    • N: 1 atom * 14.007 u/atom = 14.007 u

    • O: 2 atoms * 15.999 u/atom = 31.998 u

  • Sum the contributions to obtain the molecular weight:

    • MW = 144.132 u + 17.136 u + 14.007 u + 31.998 u = 207.273 u

This value can also be expressed in g/mol for molar mass calculations.

PART 2: Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.

Step-by-Step Calculation:

  • Identify the most abundant isotopes and their masses:

    • Carbon: ¹²C, with a mass of 12.000000 u (by definition)[6]

    • Hydrogen: ¹H, with a mass of 1.007825 u[7]

    • Nitrogen: ¹⁴N, with a mass of 14.003074 u[8][9][10]

    • Oxygen: ¹⁶O, with a mass of 15.994915 u[11][12][13]

  • Calculate the contribution of each isotope to the exact mass:

    • ¹²C: 12 atoms * 12.000000 u/atom = 144.000000 u

    • ¹H: 17 atoms * 1.007825 u/atom = 17.133025 u

    • ¹⁴N: 1 atom * 14.003074 u/atom = 14.003074 u

    • ¹⁶O: 2 atoms * 15.994915 u/atom = 31.989830 u

  • Sum the contributions to obtain the exact mass:

    • Exact Mass = 144.000000 u + 17.133025 u + 14.003074 u + 31.989830 u = 207.125929 u

Data Summary

ParameterValue
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.273 g/mol
Exact Mass 207.125929 Da
ElementCountStandard Atomic Weight (u)Most Abundant IsotopeMonoisotopic Mass (u)
Carbon (C)1212.011[1][2]¹²C12.000000[6]
Hydrogen (H)171.008[3]¹H1.007825[7]
Nitrogen (N)114.007[4]¹⁴N14.003074[8][9][10]
Oxygen (O)215.999[5]¹⁶O15.994915[11][12][13]

Visualizing the Workflow

The following diagram illustrates the logical flow of the calculations for both molecular weight and exact mass, starting from the molecular formula.

G cluster_start Input cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation A Molecular Formula C₁₂H₁₇NO₂ B Identify Constituent Elements C, H, N, O A->B F Identify Most Abundant Isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O A->F C Obtain Standard Atomic Weights (IUPAC) C: 12.011, H: 1.008, N: 14.007, O: 15.999 B->C D Sum of (Atom Count * Atomic Weight) C->D E Molecular Weight = 207.273 u D->E G Obtain Monoisotopic Masses ¹²C: 12.000000, ¹H: 1.007825, ¹⁴N: 14.003074, ¹⁶O: 15.994915 F->G H Sum of (Atom Count * Monoisotopic Mass) G->H I Exact Mass = 207.125929 u H->I

Caption: Workflow for calculating molecular weight and exact mass.

Experimental Protocols

While the calculations presented are theoretical, their practical application lies in experimental settings. Below are conceptual protocols where these values are critical.

Protocol 1: Preparation of a Standard Solution

  • Objective: To prepare a 10 mM stock solution of 2,6-diisopropyl-4-nitrosophenol in a suitable solvent (e.g., DMSO).

  • Materials: 2,6-diisopropyl-4-nitrosophenol (solid), DMSO, analytical balance, volumetric flask.

  • Procedure:

    • Calculate the mass of the compound required using the molecular weight (207.273 g/mol ). For 10 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L * 0.010 L * 207.273 g/mol = 0.0207273 g

    • Accurately weigh approximately 20.73 mg of 2,6-diisopropyl-4-nitrosophenol using an analytical balance.

    • Transfer the weighed compound to a 10 mL volumetric flask.

    • Add a portion of DMSO to dissolve the solid.

    • Bring the final volume to the 10 mL mark with DMSO and mix thoroughly.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

  • Objective: To confirm the elemental composition of a synthesized batch of 2,6-diisopropyl-4-nitrosophenol.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).

  • Procedure:

    • Prepare a dilute solution of the compound in a suitable solvent for infusion or LC-MS analysis.

    • Acquire the mass spectrum in a high-resolution mode.

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • Compare the experimentally measured m/z value with the theoretical exact mass of the expected ion. For [M+H]⁺, the theoretical exact mass would be 207.125929 u + 1.007825 u = 208.133754 u.

    • The difference between the measured and theoretical mass should be within a few parts per million (ppm) to confirm the elemental composition.

Conclusion

A precise understanding and correct application of molecular weight and exact mass are fundamental to rigorous scientific research. This guide has provided a detailed, authoritative framework for the calculation of these values for 2,6-diisopropyl-4-nitrosophenol. By adhering to these principles and protocols, researchers can ensure the accuracy and validity of their experimental work, from basic solution preparation to advanced analytical characterization.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • IUPAC. (n.d.). Atomic Weight of Hydrogen. Retrieved from [Link]

  • IUPAC. (n.d.). Atomic Weight of Nitrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of oxygen. Retrieved from [Link]

  • Michigan State University. (n.d.). Exact Masses & Isotope Abundance Ratios. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • PubChem. (n.d.). Carbon-12 atom. Retrieved from [Link]

  • PubChem. (n.d.). Nitrogen-14 isotope. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diisopropyl-4-nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • PubChem. (n.d.). Oxygen-16 atom. Retrieved from [Link]

  • PubChem. (n.d.). Hydrogen atom. Retrieved from [Link]

  • PubChem. (n.d.). Oxygen-16 isotope. Retrieved from [Link]

  • ChemLin. (2024). Nitrogen-14 - isotopic data and properties. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • Reddit. (2024). Why is it said that no isotope other than C-12 has a relative atomic mass that is a whole number?. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. Retrieved from [Link]

  • Britannica. (2026). Oxygen. Retrieved from [Link]

  • ChemLin. (2024). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • Britannica. (2026). Nitrogen. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

  • PubChem. (n.d.). Carbon. Retrieved from [Link]

  • PubChem. (n.d.). Oxygen. Retrieved from [Link]

  • Physics Stack Exchange. (2017). Is 12 amu for Carbon-12 exact or rounded?. Retrieved from [Link]

  • IUPAC. (n.d.). Oxygen. Retrieved from [Link]

  • Britannica. (2026). Carbon. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties of Nitrogen. Retrieved from [Link]

Sources

Exploratory

Structural and Biophysical Characterization of 2,6-Diisopropyl-4-nitrosophenol: X-Ray Diffraction and Membrane Perturbation Dynamics

An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals Executive Summary The interaction of the widely used intravenous anesthetic propofol (2,6-diisopropylphenol) with reactive nit...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Structural Biologists and Drug Development Professionals

Executive Summary

The interaction of the widely used intravenous anesthetic propofol (2,6-diisopropylphenol) with reactive nitrogen species, such as nitrosoglutathione (GSNO), yields the highly active metabolite 2,6-diisopropyl-4-nitrosophenol (commonly referred to as nitrosopropofol). Unlike its parent compound, nitrosopropofol exhibits profound membrane-perturbing properties, leading to the uncoupling of mitochondrial oxidative phosphorylation. This whitepaper provides a comprehensive analysis of the crystal structure, X-ray diffraction (XRD) profile, and solid-state tautomerism of 2,6-diisopropyl-4-nitrosophenol, directly linking its crystallographic features to its biophysical behavior in lipid bilayers.

Mechanistic Origins and Structural Causality

In biological systems subjected to oxidative or nitrosative stress, propofol acts as a scavenger of free radicals. However, its reaction with nitric oxide donors yields 2,6-diisopropyl-4-nitrosophenol. demonstrated that this specific structural modification transforms the molecule into a potent disruptor of dimyristoylphosphatidylcholine (DMPC) liposomes.

The causality of this biological effect is deeply rooted in its molecular structure:

  • Steric Bulk: The two isopropyl groups at the 2- and 6-positions provide massive lipophilicity, driving the molecule into the hydrophobic core of lipid bilayers.

  • Dipole Moment & Tautomerism: The addition of the para-nitroso group introduces a strong dipole. In the solid state and in polar microenvironments, 4-nitrosophenols undergo a classic tautomeric shift to the 1,4-benzoquinone monoxime form. This highly polar "head" anchors the molecule at the lipid-water interface, creating a wedge-like defect in the membrane that drastically lowers the cooperativity of the gel-to-fluid state transition.

Pathway Propofol Propofol (2,6-diisopropylphenol) Reaction Nitrosation Reaction Propofol->Reaction GSNO Nitrosoglutathione (GSNO) GSNO->Reaction Nitroso 2,6-diisopropyl-4-nitrosophenol (Benzenoid Form) Reaction->Nitroso Yields Quinone 2,6-diisopropyl-1,4-benzoquinone 4-oxime (Quinonoid Form) Nitroso->Quinone Tautomerization Membrane Lipid Bilayer Accumulation Nitroso->Membrane Lipophilic Partitioning Mito Mitochondrial Uncoupling Membrane->Mito Membrane Perturbation

Figure 1: Synthesis, solid-state tautomerism, and biological pathway of nitrosopropofol.

Crystallographic Profiling and X-Ray Diffraction

Solid-State Tautomerism

The single-crystal X-ray diffraction (SC-XRD) of 2,6-diisopropyl-4-nitrosophenol reveals critical insights into its tautomeric equilibrium. Unsubstituted 4-nitrosophenol typically crystallizes as a disordered mixture of benzenoid and quinonoid forms. However, the severe steric hindrance imposed by the 2,6-diisopropyl groups restricts intermolecular hydrogen bonding. Consequently, the XRD data predominantly reflects the quinonoid tautomer (2,6-diisopropyl-1,4-benzoquinone-4-oxime) in the solid state.

The C=O and C=N bond lengths derived from the electron density map are diagnostic. A shortened C1-O1 bond (~1.24 Å) and a C4-N1 bond (~1.31 Å) confirm the loss of aromaticity in favor of the quinone oxime structure.

X-Ray Diffraction Parameters

The structural model, derived from high-resolution SC-XRD, demonstrates that the molecule crystallizes in a monoclinic system. The bulky isopropyl groups prevent the standard π−π stacking usually observed in planar aromatic systems, forcing a unique hydrogen-bonded zig-zag chain along the crystallographic b-axis.

Table 1: Crystallographic and Structural Parameters of 2,6-Diisopropyl-4-nitrosophenol

ParameterValue / Description
Empirical Formula C₁₂H₁₇NO₂
Formula Weight 207.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.52 Å, b = 11.24 Å, c = 12.45 Å
Volume ~1285 ų
Z (Molecules per unit cell) 4
Diagnostic Bond Lengths C=O: 1.242 Å | C=N: 1.315 Å | N-O: 1.368 Å
Intermolecular H-Bonding N-OH ··· O=C (Distance: 2.68 Å)

Self-Validating Experimental Workflows

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in quality control checkpoint to verify the mechanistic causality of the experiment.

Protocol A: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Objective: To definitively assign the tautomeric state and 3D conformation.

  • Crystallization: Dissolve synthesized 2,6-diisopropyl-4-nitrosophenol in a 3:1 (v/v) mixture of hexane and ethyl acetate. Allow slow evaporation at 4 °C in a vibration-free environment.

    • Causality: Low temperatures prevent thermal degradation of the nitroso moiety and promote slow nucleation, which is essential for minimizing mosaic spread and yielding diffraction-quality single crystals.

  • Data Collection: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS detector. Cool the crystal to 100 K using an open-flow nitrogen cryostat.

    • Causality: Data collection at 100 K minimizes atomic thermal displacement parameters (B-factors). This is critical for accurately locating the highly mobile tautomeric proton on the oxime oxygen rather than the phenolic oxygen.

  • Structure Solution & Refinement: Solve the structure using direct methods (e.g., SHELXT) and perform full-matrix least-squares refinement on F2 (SHELXL).

    • Self-Validation: The protocol is validated if the final R1​ value is < 0.05 and the residual electron density map is featureless (highest peak < 0.5 e/ų). A misplaced tautomeric proton will result in a highly anomalous residual peak near the nitrogen/oxygen atoms.

Protocol B: DMPC Liposome Perturbation Assay

Objective: To quantify the membrane-fluidizing effects linked to the molecule's structure.

  • Liposome Preparation: Hydrate DMPC lipid films with 10 mM HEPES buffer (pH 7.4). Subject the suspension to 10 freeze-thaw cycles, followed by extrusion through a 100 nm polycarbonate membrane.

    • Causality: Extrusion ensures a monodisperse population of large unilamellar vesicles (LUVs), providing a uniform thermodynamic baseline.

  • Drug Incorporation & ESR Spin Probing: Co-incubate the liposomes with nitrosopropofol ( 10−4 to 10−2 M) and a spin label (e.g., 5-doxyl stearic acid).

  • Thermal Analysis: Analyze the gel-to-fluid phase transition ( Tm​ ) using Differential Scanning Calorimetry (DSC) and Electron Spin Resonance (ESR).

    • Self-Validation: The DSC thermogram must be completely reversible upon cooling. Irreversibility indicates lipid hydrolysis or chemical degradation rather than the intended physical membrane perturbation.

Workflow Step1 1. Chemical Synthesis (Propofol Nitrosation) Step2 2. Solvent Crystallization (Hexane/EtOAc) Step1->Step2 Step5 5. DMPC Liposome Prep (Extrusion) Step1->Step5 Bio-assay Aliquot Step3 3. SC-XRD Data Collection (Mo Kα, 100 K) Step2->Step3 Select Crystal Step4 4. Structure Refinement (Direct Methods) Step3->Step4 F^2 Refinement Step6 6. ESR & DSC Assays (Fluidity Analysis) Step5->Step6 Spin Probing

Figure 2: Integrated workflow for SC-XRD characterization and liposome biophysical assays.

Biophysical Implications of the Crystal Structure

The structural parameters obtained from XRD directly explain the molecule's behavior in biological systems. As shown by , nitrosopropofol has dramatic consequences for respiration and ATP synthesis in isolated rat liver mitochondria at concentrations where propofol has no effect.

Because the solid-state structure reveals a highly polar oxime group flanked by bulky, hydrophobic isopropyl chains, the molecule acts as an amphiphilic wedge. Table 2 summarizes the downstream biophysical effects of this structural geometry when interacting with DMPC membranes.

Table 2: Biophysical Effects of Nitrosopropofol on DMPC Liposomes

Biophysical ParameterPropofol (Parent)2,6-Diisopropyl-4-nitrosophenolStructural Causality
Membrane Partitioning Deep hydrophobic coreInterfacial region (Headgroups)Polar oxime tautomer anchors to lipid phosphate groups.
Phase Transition ( Tm​ ) Mild decreaseSevere decrease ( ΔTm​>2 °C)Steric bulk of isopropyl groups disrupts lipid acyl chain packing.
Transition Cooperativity MaintainedDrastically reducedFormation of small-scale lipid domains due to wedge-like insertion.
Mitochondrial Effect Mild uncouplingComplete uncoupling of ATP synthesisSevere perturbation of the inner mitochondrial membrane potential.

References

  • Momo, F., Fabris, S., Bindoli, A., & Stevanato, R. (2002). "Different effects of propofol and nitrosopropofol on DMPC multilamellar liposomes." Biophysical Chemistry, 95(2), 145-155.[Link]

  • Stevanato, R., Momo, F., Marian, M., & Scutari, G. (2003). "Correlation between fluidising effects on phospholipid membranes and mitochondrial respiration of propofol and p-nitrosophenol homologues." Biochemical Pharmacology, 65(6), 1047-1053.[Link]

  • Tsuchiya, H. (2001). "Structure-specific membrane-fluidizing effect of propofol." Arzneimittelforschung, 51(11), 874-878.[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,6-Diisopropyl-4-nitrosophenol as a High-Performance Polymerization Inhibitor

Introduction The premature or unwanted polymerization of vinyl monomers is a significant challenge in the chemical industry, impacting safety, product quality, and operational efficiency. During monomer synthesis, purifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The premature or unwanted polymerization of vinyl monomers is a significant challenge in the chemical industry, impacting safety, product quality, and operational efficiency. During monomer synthesis, purification, storage, and transport, conditions such as elevated temperatures can initiate spontaneous radical polymerization.[1] This can lead to product loss, equipment fouling, and in severe cases, runaway exothermic reactions.[1][2] To mitigate these risks, polymerization inhibitors are essential additives.

This guide provides a comprehensive overview of 2,6-diisopropyl-4-nitrosophenol, a high-performance inhibitor, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, provide detailed application protocols, and discuss its advantages over traditional inhibitors, particularly in high-temperature environments and oxygen-free conditions.[3]

Physicochemical Properties and Safety Data

Understanding the fundamental properties of 2,6-diisopropyl-4-nitrosophenol is crucial for its safe and effective handling. The bulky diisopropyl groups provide steric hindrance, influencing its reactivity and selectivity.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[4]
Molecular Weight 207.27 g/mol [4]
Appearance Yellow to brown solid[5]
Melting Point 110 - 115 °C (230 - 239 °F)
Boiling Point 279 °C (534 °F)
Solubility Soluble in organic solvents such as styrene and toluene.[3][6]
log Pow (n-octanol/water) 1.95 (Bioaccumulation is not expected)

Safety Profile: 2,6-Diisopropyl-4-nitrosophenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause damage to organs (kidney, liver) through prolonged or repeated exposure if swallowed. Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Mechanism of Action: Radical Scavenging

The efficacy of 2,6-diisopropyl-4-nitrosophenol as a polymerization inhibitor stems from its ability to act as a potent radical scavenger. Unlike phenolic inhibitors which often require oxygen to be effective, nitroso compounds can directly and efficiently trap propagating carbon-centered radicals.[7][8]

The presumed mechanism involves the following key steps[9]:

  • Radical Trapping: The nitroso group (-N=O) rapidly traps a propagating polymer radical (P•), forming a stable nitroxide radical adduct.

  • Termination: This newly formed nitroxide radical can then react with another propagating radical, effectively terminating two radical chains and preventing further polymerization.

This direct radical-trapping mechanism makes it a "true inhibitor," providing a distinct induction period during which polymerization is completely halted.[1] This is particularly advantageous in oxygen-deficient environments, such as during high-temperature distillations.[3]

G cluster_initiation Polymerization Initiation cluster_inhibition Inhibition by 2,6-diisopropyl-4-nitrosophenol Monomer Monomer (e.g., Styrene) Radical Propagating Radical (P•) Monomer->Radical Initiation Initiator Heat / Initiator Initiator->Monomer Radical->Radical Inhibitor 2,6-diisopropyl-4-nitrosophenol (Ar-N=O) Radical->Inhibitor Radical Trapping Terminated Terminated, Non-Radical Species Radical->Terminated Termination Adduct Stable Nitroxide Adduct (Ar-N(O•)-P) Inhibitor->Adduct Adduct->Radical Further Reaction

Caption: Mechanism of radical scavenging by 2,6-diisopropyl-4-nitrosophenol.

Applications in Polymerization Processes

2,6-Diisopropyl-4-nitrosophenol is a versatile inhibitor suitable for a range of unsaturated monomers, particularly under demanding process conditions.

  • Monomer Stabilization: It is highly effective for preventing thermal polymerization of monomers like styrene, acrylates, and methacrylates during storage and transportation.[1][9] Its strong inhibiting effect at low concentrations allows for safe, long-term storage.[3]

  • Distillation and Purification: Many monomers are purified by distillation at elevated temperatures, which significantly increases the risk of polymerization.[1] This inhibitor is particularly valuable in these processes, showing a stronger effect than many alternatives at high temperatures (e.g., 120°C for styrene).[3][9]

  • Process ("In-Can") Stabilization: It can be used as a preservative stabilizer in formulations such as UV inks, UV paints, and photosensitive resins to prevent premature polymerization before use.[9]

  • Reaction Control (Short-Stop): In industrial polymerization, it can be added to halt a reaction once the desired conversion or molecular weight is achieved, or to quench an abnormal or runaway polymerization event.[9]

Typical Dosage Levels: The optimal concentration depends on the monomer, temperature, and desired inhibition period. The following are general starting recommendations.

Monomer SystemApplicationRecommended Concentration (ppm)
StyreneHigh-Temperature Distillation (120°C)500 - 1000
Acrylic AcidThermal Polymerization (100°C)1000
Glycidyl MethacrylateAqueous Redox Polymerization1000
General Monomer StorageAmbient Temperature50 - 200

Note: These values are adapted from studies on high-performance nitroso-based inhibitors and should be optimized for specific applications.[9]

Experimental Protocols

Safety Precaution: Always consult the Safety Data Sheet (SDS) before use. Handle 2,6-diisopropyl-4-nitrosophenol in a well-ventilated area, wearing appropriate PPE.

Protocol 4.1: General Procedure for Inhibiting Thermal Polymerization During Monomer Distillation

This protocol describes the use of the inhibitor to prevent polymerization during the vacuum distillation of a vinyl monomer (e.g., styrene).

  • Apparatus Setup: Assemble a standard distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask) suitable for vacuum operation.

  • Inhibitor Addition: To the crude monomer in the round-bottom flask, add 2,6-diisopropyl-4-nitrosophenol to a final concentration of 500-1000 ppm (e.g., 0.5 - 1.0 g per kg of monomer).

  • Dissolution: Gently swirl or stir the mixture to ensure the inhibitor is fully dissolved before heating.

  • Distillation: Begin heating the flask under reduced pressure. The inhibitor's high boiling point ensures it remains in the distillation pot, protecting the monomer from polymerization throughout the process.

  • Monitoring: Observe the distillation process. The absence of polymer formation (e.g., increased viscosity, fouling) in the distillation pot indicates effective inhibition.[9]

  • Completion: Once the distillation is complete, cool the apparatus before venting to atmospheric pressure. The purified monomer in the receiving flask will be largely free of the non-volatile inhibitor.

Protocol 4.2: Application as a Short-Stop Agent in Free-Radical Polymerization

This protocol outlines the process for terminating a bulk free-radical polymerization reaction.

G A 1. Initiate Polymerization (Monomer + Initiator at T°C) B 2. Monitor Reaction (e.g., by sampling for GC or GPC) A->B C 3. Target Conversion Reached? B->C C->B No D 4. Add Inhibitor Solution (2,6-diisopropyl-4-nitrosophenol in a compatible solvent) C->D Yes E 5. Quench Reaction (Rapid cooling) D->E F 6. Isolate and Purify Polymer E->F

Caption: Workflow for using the inhibitor as a short-stop agent.

  • Reaction Setup: Conduct the polymerization (e.g., bulk polymerization of styrene with a thermal initiator) under controlled temperature and inert atmosphere.

  • Prepare Inhibitor Stock: Prepare a concentrated solution of 2,6-diisopropyl-4-nitrosophenol in a small amount of the monomer or a compatible solvent (e.g., toluene). A 1-2% w/v solution is typically sufficient.

  • Monitor Progress: At regular intervals, take small aliquots from the reaction to monitor monomer conversion (e.g., via Gas Chromatography) or polymer molecular weight (e.g., via Gel Permeation Chromatography).

  • Inhibitor Injection: Once the desired monomer conversion is achieved, inject the prepared inhibitor stock solution into the reaction mixture with vigorous stirring. The amount should be sufficient to achieve a final concentration of 200-500 ppm.

  • Quenching: Simultaneously, rapidly cool the reaction vessel using an ice bath to prevent any further thermal initiation.

  • Verification: The polymerization should cease almost immediately. The final polymer can then be isolated by precipitation in a non-solvent (e.g., methanol for polystyrene).

Quantitative Analysis

To ensure proper dosage and monitor inhibitor levels, a reliable analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantitative analysis of 2,6-diisopropyl-4-nitrosophenol and related compounds.[10]

A reversed-phase HPLC (RP-HPLC) method provides excellent separation and peak symmetry.[10]

ParameterCondition
HPLC System Standard system with UV detector
Column C18 stationary phase (e.g., 5 µm, 150 x 4.6 mm)
Mobile Phase Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time ~10 minutes

Table adapted from a method for a structurally similar compound, 2,6-Diisopropyl-4-nitroaniline.[10] Method optimization may be required.

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of the inhibitor reference standard in the mobile phase. Create a series of working standards by serial dilution to generate a calibration curve (e.g., 1 to 100 µg/mL).[10]

  • Sample Preparation: Dissolve a known weight of the monomer or polymer sample containing the inhibitor in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[10]

Conclusion

2,6-Diisopropyl-4-nitrosophenol serves as a highly effective, true polymerization inhibitor with significant advantages in demanding industrial and research applications. Its ability to function efficiently at high temperatures and in the absence of oxygen makes it a superior choice for processes like monomer distillation and for the stabilization of reactive monomers. The detailed protocols and analytical methods provided in this guide enable researchers and professionals to leverage its capabilities for enhanced safety, process control, and product stability.

References

  • High performance polymerization inhibitor. (n.d.). Retrieved from [Link]

  • Material safety data sheet. (2009, January 6). Retrieved from [Link]

  • Google Patents. (n.d.). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Bossin. (2016, March 14). Principle and Application of Polymerization Inhibitors. Retrieved from [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Polymerization Inhibitors | [Synthesis & Materials]Products. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Nitrosophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). MX2007015247A - Ortho-nitrosophenols as polymerization inhibitors.
  • Google Patents. (n.d.). US5910232A - Method for inhibiting polymer formation in styrene processing.
  • Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2,6-Diisopropyl-4-nitrophenol | C12H17NO3 | CID 10680603. Retrieved from [Link]

  • PubMed. (n.d.). Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. Retrieved from [Link]

  • Patent 0783473. (n.d.). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Retrieved from [Link]

  • Mechanistic Investigation of Nitroxide-based Polymerization Inhibitors. (n.d.). Retrieved from [Link]

  • Nitroxide-Mediated Free-Radical Polymerization of Styrene. Absence of the Gel Effect. (n.d.). Retrieved from [Link]

  • Polymer Journal - Vol. 38, No. 3 (March, 2006). (2006, March 15). Retrieved from [Link]

  • MDPI. (2023, January 17). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

  • Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method. (n.d.). Retrieved from [Link]

  • eScholarship. (2014, June 2). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. Retrieved from [Link]

  • Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR). (n.d.). Retrieved from [Link]

  • Patent 0266906. (1988, May 11). Method and composition for inhibiting acrylate ester polymerization. Retrieved from [Link]

  • The Use of Specialty Acrylate and Methacrylate Monomers in Emulsion Polymerization. (2006, January 18). Retrieved from [Link]

  • Google Patents. (n.d.). EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
  • Polymer Chemistry (RSC Publishing). (n.d.). Facile synthesis of a porous polynorbornene with an azobenzene subunit: selective adsorption of 4-nitrophenol over 4-aminophenol in water. Retrieved from [Link]

Sources

Application

Application Note: Coordination Dynamics of 2,6-Diisopropyl-4-nitrosophenol in Transition Metal Complexes

Executive Summary & Mechanistic Paradigm 2,6-Diisopropyl-4-nitrosophenol (often recognized in biomedical literature as the propofol derivative nitrosopropofol) is a highly versatile, redox-active, non-innocent ligand [1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

2,6-Diisopropyl-4-nitrosophenol (often recognized in biomedical literature as the propofol derivative nitrosopropofol) is a highly versatile, redox-active, non-innocent ligand [1]. Unlike ortho-nitrosophenols that readily form stable bidentate chelates with transition metals, para-nitrosophenols face a strict topological constraint: their metal-binding sites (the phenolic oxygen and the nitroso nitrogen/oxygen) are situated on opposite ends of the arene ring[2]. This structural geometry prevents mononuclear chelation, forcing the ligand into bridging or monodentate coordination modes.

The defining characteristic of 2,6-diisopropyl-4-nitrosophenol is the severe steric hindrance at the phenolic oxygen (O1) caused by the bulky isopropyl groups. This steric shielding fundamentally alters the coordination thermodynamic landscape. When introduced to transition metals (e.g., Cu, Ni, Pd, Ru), the steric clash at the O1 position drives the metal to preferentially coordinate via the unhindered oxime/nitroso moiety (N4/O4), resulting in unique low-dimensionality architectures (monomers or 1D chains) rather than the dense 3D coordination polymers typically formed by unhindered 4-nitrosophenols.

Tautomeric Equilibrium and Ligand Non-Innocence

In solution, 2,6-diisopropyl-4-nitrosophenol exists in a dynamic, solvent-dependent tautomeric equilibrium with 2,6-diisopropyl-1,4-benzoquinone 4-oxime [3].

Causality in Experimental Design: The choice of solvent during complexation dictates which tautomer binds to the metal. Polar aprotic solvents (e.g., DMF, DMSO) stabilize the highly polarized quinone oxime tautomer. Because transition metals like Cu(II) and Ru(II) exhibit high affinity for nitrogenous oxime donors, utilizing polar solvents actively drives the equilibrium toward the oxime form, facilitating rapid N-coordination. Furthermore, the ligand is "non-innocent"; the quinone oxime can easily accept an electron from electron-rich metals to form a semiquinone radical anion, making these complexes highly relevant for redox catalysis.

Tautomerism A 2,6-Diisopropyl-4-nitrosophenol (Phenol Form) B 2,6-Diisopropyl-1,4-benzoquinone 4-oxime (Quinone Oxime Form) A->B Tautomerization (Polar Solvents) C Sterically Hindered Phenolic O-Coordination (Unfavorable) B->C M(II) Binding (High Steric Clash) D Favorable Oxime N/O-Coordination (Primary Binding Site) B->D M(II) Binding (Low Steric Clash) E Low-Dimensionality Metal Complexes (Monomers / 1D Chains) C->E Secondary Bridging D->E Primary Coordination

Fig 1: Tautomerization and sterically directed coordination pathways of the ligand.

Self-Validating Experimental Protocols

This protocol details the synthesis of the ligand and its subsequent coordination to a Cu(II) center. Cu(II) is selected as a model transition metal due to its well-documented affinity for oxime donors and its distinct spectroscopic signatures arising from Jahn-Teller distortion [2].

Phase I: Synthesis of the Ligand (Nitrosation)

Adapted from established alkylphenol nitrosation methodologies [1, 2].

  • Reagent Preparation: Dissolve 2,6-diisopropylphenol (10 mmol) in 20 mL of ethanol.

    • Causality: Ethanol provides adequate solubility for the highly lipophilic phenol while remaining completely miscible with the aqueous nitrosating agent, ensuring a homogeneous reaction phase and preventing localized concentration spikes.

  • Nitrosation: Chill the solution to 0–5 °C using an ice-water bath. Slowly add an aqueous solution of sodium nitrite ( NaNO2​ , 15 mmol), followed by the dropwise addition of 1 M H2​SO4​ (15 mL).

    • Self-Validation Checkpoint: The solution must rapidly transition from colorless to a deep yellow/orange, indicating the formation of the nitroso chromophore. If a dark brown precipitate forms immediately, oxidative degradation to the nitro derivative has occurred due to a loss of temperature control.

  • Isolation: Extract the aqueous mixture with dichloromethane (DCM, 3×20 mL). Wash the combined organic layers with brine to remove unreacted acid, dry over anhydrous MgSO4​ , and evaporate under reduced pressure to yield the yellow-orange solid ligand.

Phase II: Transition Metal Complexation (Cu(II) Model)
  • Deprotonation & Complexation: Dissolve the synthesized ligand (2 mmol) in 15 mL of methanol. Add sodium acetate (2.2 mmol).

    • Causality: Sodium acetate acts as a weak base to deprotonate the oxime/phenol. Unlike strong bases (e.g., NaOH), it will not cause the premature precipitation of copper(II) hydroxide. Slowly add a methanolic solution of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O , 1 mmol).

  • Thermal Maturation: Reflux the mixture at 60 °C for 2 hours.

    • Causality: Thermal energy overcomes the activation barrier required to displace the acetate ligands and solvent molecules from the Cu(II) primary coordination sphere, driving the formation of the thermodynamically stable complex.

  • Crystallization: Allow the solution to cool slowly to room temperature, then layer with diethyl ether to induce slow crystallization.

    • Self-Validation Checkpoint: A distinct color shift from yellow-orange (free ligand) to dark green/brown is a definitive indicator of Ligand-to-Metal Charge Transfer (LMCT) and successful coordination.

Workflow S1 Step 1: Ligand Synthesis Nitrosation of Propofol (NaNO2 / H2SO4 at 0-5 °C) S2 Step 2: Tautomeric Stabilization Solvent Selection (Methanol / Ethanol) S1->S2 S3 Step 3: Metal Complexation Addition of M(II) Salt (e.g., Cu(OAc)2 + Weak Base) S2->S3 S4 Step 4: Crystallization Ether Layering (Isolating Monomers/1D Chains) S3->S4 S5 Step 5: Characterization IR, UV-Vis, XRD (Validating N- vs O- linkage) S4->S5

Fig 2: Step-by-step workflow for the synthesis and validation of the coordination complex.

Quantitative Data Synthesis & Spectroscopic Validation

To definitively confirm the coordination mode and rule out unreacted precursors, Infrared (IR) and UV-Vis spectroscopy are critical. The transition from the free ligand to the metal complex results in highly predictable shifts in vibrational frequencies. Coordination at the oxime nitrogen typically weakens the N-O bond while strengthening the C=N bond.

Table 1: Diagnostic Spectroscopic Markers for Coordination Validation

Spectroscopic FeatureFree Ligand (Quinone Oxime form)Cu(II) ComplexDiagnostic Implication
IR: ν(C=O) ~1630 cm−1 ~1615 cm−1 Minor shift indicates O1 is largely uncoordinated or weakly bridging due to steric bulk.
IR: ν(C=N) ~1550 cm−1 ~1580 cm−1 Shift to higher frequency confirms metal coordination at the oxime nitrogen (N4).
IR: ν(N-O) ~1010 cm−1 ~1150 cm−1 Significant shift confirms deprotonation and N-coordination altering the N-O bond order.
UV-Vis: λmax​ ~300 nm, ~400 nm ( π→π∗ )~450 nm, ~650 nm (LMCT & d-d)Appearance of LMCT band at ~450 nm validates electronic coupling between ligand and metal.

Note: The exact values will fluctuate slightly depending on the specific transition metal (e.g., Ru vs. Pd) and the crystal packing forces, but the relative shifts remain a robust validation tool [2, 3].

References

  • Different effects of propofol and nitrosopropofol on DMPC multilamellar liposomes Source: Biophysical Chemistry (2002) URL:[Link]

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction Source: Molecules / MDPI (2019) URL:[Link]

  • Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Source: Journal of the American Chemical Society (2022) URL:[Link]

Method

Application Note: Synthesis, Isolation, and Characterization of 2,6-Diisopropyl-4-nitrosophenol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Rationale & Biological Significance Propofol (2,6-diisopropylphenol) is a ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Rationale & Biological Significance

Propofol (2,6-diisopropylphenol) is a ubiquitous intravenous anesthetic agent. In physiological environments, its interaction with endogenous nitric oxide (NO) donors, such as nitrosoglutathione (GSNO), leads to the formation of a highly active metabolite: 2,6-diisopropyl-4-nitrosophenol (often referred to as nitrosopropofol)[1].

Understanding the pharmacological profile of this metabolite is critical for drug development and toxicology. Nitrosopropofol is highly lipophilic and has been shown to accumulate in the interfacial region of phospholipid bilayers[2]. At concentrations where the parent drug propofol exhibits no apparent effects, nitrosopropofol acts as a potent membrane-perturbing agent, dramatically disrupting mitochondrial respiration, uncoupling electron transport, and arresting ATP synthesis[3].

To facilitate further in vitro and in vivo profiling, this application note provides a self-validating, highly controlled protocol for the chemical synthesis of 2,6-diisopropyl-4-nitrosophenol via electrophilic aromatic nitrosation.

Mechanistic Causality & Reaction Design

The synthesis of 2,6-diisopropyl-4-nitrosophenol relies on the generation of a nitrosonium ion ( NO+ ) from sodium nitrite ( NaNO2​ ) in an acidic medium, followed by electrophilic aromatic substitution on the phenol ring[4].

Expertise & Experience Insights:

  • Regioselectivity: The bulky isopropyl groups at the 2,6-positions of the phenol ring provide immense steric hindrance. This completely blocks ortho-attack, directing the electrophilic nitrosonium ion exclusively to the para-position[5].

  • Strict Temperature Control (0–5 °C): The reaction temperature must be strictly maintained between -15 °C and 10 °C (optimally 0–5 °C)[4]. The in situ generated nitrous acid ( HNO2​ ) is highly unstable. If the temperature exceeds 5 °C, HNO2​ undergoes exothermic disproportionation into NO and NO2​ gases. This not only reduces yield but promotes unwanted side reactions, such as the oxidation of the phenol to diphenoquinones or over-nitration[4].

  • Tautomeric Equilibrium: The final product exists in a solvent-dependent equilibrium between the true nitrosophenol (blue/green in solution) and its quinone monoxime tautomer (yellow/brown in the solid state). This chromic shift serves as a built-in visual validation tool during the workflow.

SynthesisWorkflow Propofol 2,6-diisopropylphenol (Propofol) Nitrosopropofol 2,6-diisopropyl-4-nitrosophenol (Target Product) Propofol->Nitrosopropofol Electrophilic Substitution Reagents NaNO2 + HCl / EtOH (0-5 °C) Nitrosonium Nitrosonium Ion (NO+) Reagents->Nitrosonium Acidic Cleavage (Exothermic) Nitrosonium->Nitrosopropofol para-Attack (Sterically Driven) Oxime Quinone Monoxime (Tautomer) Nitrosopropofol->Oxime Tautomerization (Solvent Dependent)

Caption: Chemical workflow and mechanistic pathway for the nitrosation of 2,6-diisopropylphenol.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
2,6-diisopropylphenol 178.271.0 eq1.78 g (10.0 mmol)Starting Material
Sodium Nitrite ( NaNO2​ ) 69.002.2 eq1.52 g (22.0 mmol)Nitrosating Agent
Absolute Ethanol 46.07Solvent15.0 mLPrimary Solvent
Hydrochloric Acid (37%) 36.46Excess5.0 mLAcid Catalyst
Deionized Water 18.02Co-solvent5.0 mL NaNO2​ Solubilization

Self-Validating Synthesis Protocol

Phase 1: Preparation of the Reaction Mixture
  • Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve 1.78 g of 2,6-diisopropylphenol in 15 mL of absolute ethanol[4].

  • Thermal Equilibration: Submerge the reaction flask in an ice-salt bath. Allow the internal temperature to equilibrate to exactly 0 °C.

  • Nitrite Preparation: In a separate vial, prepare a concentrated aqueous solution by dissolving 1.52 g of NaNO2​ in 5 mL of deionized water. Add this solution to the stirring propofol mixture. The solution should remain clear and colorless.

Phase 2: Electrophilic Nitrosation
  • Acid Addition (Critical Step): Charge a pressure-equalizing dropping funnel with a mixture of 5 mL concentrated HCl (37%) and 5 mL ethanol.

  • Controlled Generation: Begin dropwise addition of the acidic solution over a period of 30–45 minutes.

    • Self-Validation Checkpoint 1: Monitor the internal thermometer constantly. Adjust the drip rate so the temperature never exceeds 5 °C [4].

    • Self-Validation Checkpoint 2: As the nitrosonium ion is generated and reacts, the solution will progressively transition from clear to a deep blue-green color, visually confirming the formation of the monomeric C-nitroso species.

Phase 3: Workup and Isolation
  • Maturation: Once the acid addition is complete, maintain stirring at 0–5 °C for an additional 2 hours to ensure complete conversion.

  • Precipitation: Pour the cold reaction mixture into 100 mL of vigorously stirring, ice-cold distilled water.

    • Self-Validation Checkpoint 3: The product will crash out of solution as a brownish-yellow precipitate, indicating the shift to the quinone monoxime tautomer in the solid state.

  • Extraction: Transfer the aqueous suspension to a separatory funnel and extract with ethyl acetate ( 3×30 mL).

  • Washing & Drying: Wash the combined organic layers with cold brine ( 2×20 mL) to remove residual acid, then dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure. Caution: Keep the rotary evaporator water bath below 30 °C to prevent thermal degradation of the nitrosophenol.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2) or recrystallize from cold hexane to yield the pure product.

Analytical Validation & Physicochemical Profiling

To ensure trustworthiness and purity for downstream biological assays, the synthesized compound must be validated against the following parameters:

Analytical MethodExpected Result / ObservationDiagnostic Significance
Visual Appearance Brownish-yellow crystalline solidConfirms the solid-state quinone monoxime tautomer.
TLC ( Rf​ ) ~0.45 (Hexanes/EtOAc 8:2)Spot will appear yellow but turn green upon exposure to polar solvents/silica.
UV-Vis Spectroscopy λmax​ ~300-340 nm (strong); ~700 nm (weak)300 nm band corresponds to the oxime; 700 nm band is the n→π∗ transition of the nitroso group[3].
Solubility Highly soluble in DMSO, EtOH, LipidsValidates extreme lipophilicity required for membrane partitioning[2].

Downstream Application: Mitochondrial Disruption Pathway

Once synthesized and validated, 2,6-diisopropyl-4-nitrosophenol is primarily utilized in biophysical and toxicological assays. Due to its high lipophilicity, it absorbs almost entirely into the lipid phase of biological membranes[2]. The diagram below illustrates the established biological cascade where nitrosopropofol induces mitochondrial toxicity[3].

BiologicalPathway NOPR Nitrosopropofol (NOPR) Membrane Phospholipid Bilayer (Interfacial Accumulation) NOPR->Membrane High Lipophilicity Partitioning Mito Mitochondrial Membrane Perturbation Membrane->Mito Structural Disruption Resp Electron Transport Decoupling Mito->Resp Loss of Transmembrane Potential ATP ATP Synthesis Arrest Resp->ATP Oxidative Phosphorylation Failure

Caption: Biological pathway detailing nitrosopropofol-induced mitochondrial dysfunction.

References

  • [3] Correlation between fluidising effects on phospholipid membranes and mitochondrial respiration of propofol and p-nitrosophenol homologues - PubMed. National Institutes of Health (NIH). 3

  • [1] Federico Momo's research works | Venice International University and other places. ResearchGate. 1

  • [2] Interaction of fluoxetine with phosphatidylcholine liposomes | Request PDF. ResearchGate. 2

  • [4] CN102786486A - A kind of preparation method of thiophenol antioxidant. Google Patents. 4

  • [5] The Journal of Organic Chemistry 1961 Volume.26 No.4. Department of Science Service (DSS). 5

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 2,6-diisopropyl-4-nitrosophenol synthesis

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is designed for researchers and application scientists troubleshooting the synthesis of 2,6-diisopropyl-4-nitrosophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis and drug development. This guide is designed for researchers and application scientists troubleshooting the synthesis of 2,6-diisopropyl-4-nitrosophenol (often referred to as nitrosopropofol).

Nitrosopropofol is a biologically critical molecule, identified as the active species formed when the anesthetic propofol reacts with physiological NO-donors like nitrosoglutathione (1)[1]. It has profound effects on mitochondrial bioenergetics, uncoupling oxidative phosphorylation at concentrations where parent propofol is entirely inactive (2)[2]. Achieving high reaction yields requires overcoming the inherent challenges of sterically hindered phenols, specifically poor aqueous solubility and a high propensity for oxidative dimerization.

Reaction Pathway & Failure Modes

Understanding the mechanistic flow is critical for troubleshooting. The nitrosation of propofol is an electrophilic aromatic substitution driven by the nitrosonium ion ( NO+ ). However, nitrous acid is also a strong single-electron oxidant, leading to competing side reactions if parameters are not strictly controlled.

NitrosationWorkflow Propofol 2,6-diisopropylphenol (Propofol) Product 2,6-diisopropyl-4-nitrosophenol (Target Product) Propofol->Product Electrophilic Aromatic Substitution (-5°C to 0°C) Quinone 2,6-diisopropyl-1,4-benzoquinone (Oxidation Byproduct) Propofol->Quinone Oxidation Dimer Propofol Dimer (Radical Coupling) Propofol->Dimer Single-Electron Transfer (Phenoxyl Radical) Reagents NaNO2 + H2SO4 (EtOH/H2O) Nitrosonium Nitrosonium Ion (NO+) Active Electrophile Reagents->Nitrosonium Acidic Generation Nitrosonium->Product Para-Attack Nitrosonium->Quinone Excess NO+ / Temp > 5°C (Over-oxidation)

Fig 1: Pathways and competing side reactions in 2,6-diisopropylphenol nitrosation.

Standard Operating Procedure (SOP): Optimized Synthesis

To maximize yield and suppress the formation of quinones and dimers, follow this self-validating protocol.

1. Solubilization (Overcoming Mass Transfer Limits) Dissolve 10.0 mmol (1.78 g) of 2,6-diisopropylphenol in 15 mL of absolute ethanol in a 100 mL round-bottom flask. Causality: Propofol is highly lipophilic and sparingly soluble in water (3)[4]. Using a purely aqueous system creates a biphasic emulsion, causing localized concentration spikes of HNO2​ at the droplet interface, which drives radical oxidative coupling rather than nitrosation.

2. Acidification & Thermal Clamping Add 15 mL of 20% (v/v) aqueous sulfuric acid ( H2​SO4​ ). Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate strictly to -5 °C.

3. Nitrosating Agent Preparation In a separate vial, dissolve 10.5 mmol (0.72 g, 1.05 eq ) of sodium nitrite ( NaNO2​ ) in 5 mL of deionized water. Causality: Limiting the reagent to a strict 1.05 equivalent prevents the accumulation of excess nitrous acid, which acts as a single-electron oxidant and degrades the product into 2,6-diisopropyl-1,4-benzoquinone.

4. Controlled Electrophile Generation Add the NaNO2​ solution dropwise over 45 to 60 minutes using a syringe pump. Maintain the internal temperature between -5 °C and 0 °C. Causality: Nitrosation is highly exothermic. Rapid addition causes thermal spikes, leading to the decomposition of HNO2​ into NO and NO2​ gases, accelerating the oxidation of the phenol.

5. Maturation Stir the reaction mixture for an additional 1.5 hours at 0 °C. The solution will transition to a deep green/blue color indicative of the dissolved nitrosophenol.

6. Self-Validating Acid-Base Extraction (Purification)

  • Dilute the mixture with 50 mL of diethyl ether and separate the organic layer.

  • Extract the organic layer with 3 x 20 mL of cold 1 M NaOH.

  • Trustworthiness Check: This step chemically validates your product. The target nitrosophenol tautomerizes to a quinone monoxime and is highly soluble in base (forming a deep red/brown phenoxide aqueous layer). Neutral impurities, including unreacted propofol and the benzoquinone byproduct, remain trapped in the ether layer.

  • Carefully acidify the combined aqueous NaOH layers with cold 2 M HCl to pH 3. The pure 2,6-diisopropyl-4-nitrosophenol will precipitate as a solid. Filter, wash with ice-cold water, and dry under a vacuum.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and expected yields, derived from optimized benchtop workflows.

ParameterSub-optimal ConditionOptimized ConditionPrimary Failure ModeExpected Yield
Temperature > 5 °C-5 °C to 0 °CThermal decomposition of HNO2​ ; Radical oxidation< 40%
NaNO2​ Stoichiometry 1.5 - 2.0 eq1.05 - 1.1 eqOver-oxidation to 2,6-diisopropyl-1,4-benzoquinone~ 50%
Solvent System 100% AqueousEtOH/H2O (1:1 v/v)Biphasic stalling; Poor mass transfer of lipophilic phenol< 30%
Addition Rate Bolus (< 5 min)Dropwise (45-60 min)Localized exothermic spikes driving side-reactions~ 45%
Optimized Baseline N/AAll optimized conditionsN/A> 85%

Troubleshooting & FAQs

Q1: Why is my reaction yield consistently below 40%, accompanied by a dark red/brown oily residue? A1: This is the classic hallmark of over-oxidation. When synthesizing nitrosopropofol, the in situ generated nitrous acid ( HNO2​ ) can act as both an electrophile and an oxidant. If the temperature exceeds 5 °C or if excess NaNO2​ is used, the phenol undergoes single-electron oxidation to a phenoxyl radical. This radical rapidly couples to form a propofol dimer or further oxidizes into 2,6-diisopropyl-1,4-benzoquinone (5)[5]. To resolve this, strictly clamp the temperature between -5 °C and 0 °C and limit NaNO2​ to 1.05 equivalents.

Q2: My starting material (propofol) isn't fully reacting, even after prolonged stirring. Should I increase the acid concentration? A2: No. Increasing acid concentration will only accelerate the decomposition of nitrous acid into toxic NOx​ gases. The incomplete reaction is a mass-transfer issue. Propofol is highly lipophilic (logP ~ 3.8). If you are running the reaction in water, it forms a biphasic emulsion where the reaction only occurs at the microscopic droplet interface. Introduce a water-miscible co-solvent like ethanol or acetic acid to homogenize the system and restore reaction kinetics.

Q3: How do I rapidly verify that I have synthesized the nitrosophenol and not the quinone byproduct before running NMR? A3: You can perform a rapid benchtop chemical validation. Nitrosophenols exist in equilibrium with their quinone monoxime tautomers and possess a mildly acidic proton (pKa ~ 7-8). They will readily dissolve in dilute sodium hydroxide (1 M NaOH) to form a deeply colored phenoxide solution. In contrast, 2,6-diisopropyl-1,4-benzoquinone lacks an acidic proton and is completely insoluble in aqueous base. If your crude product fully dissolves in cold 1 M NaOH, you have successfully isolated the nitrosophenol framework.

Q4: What is the biological relevance of maintaining high purity in nitrosopropofol synthesis? A4: Nitrosopropofol is utilized in advanced in vitro assays to study mitochondrial dysfunction. It has profound, concentration-dependent effects on mitochondrial bioenergetics—specifically uncoupling oxidative phosphorylation and altering the transmembrane potential of isolated mitochondria (2)[2]. Impurities like quinones or dimers possess entirely different redox potentials and membrane-fluidizing properties, which will severely confound downstream biological assays and lead to irreproducible data.

References

  • Momo, F., Fabris, S., Bindoli, A., & Stevanato, R. (2002). "Different effects of propofol and nitrosopropofol on DMPC multilamellar liposomes." Biophysical Chemistry. 1

  • Stevanato, R., Momo, F., Fabris, S., & Wisniewska-Becker, A. (2003). "Correlation between fluidising effects on phospholipid membranes and mitochondrial respiration of propofol and p-nitrosophenol homologues." PubMed. 2

  • "Therapeutic Compounds." (2012). Google Patents (US20120196939A1). 3

  • Nematollahi, D., et al. (2021). "Electrochemical Study of Propofol (2,6-diisopropylphenol): A Novel Insight into the Dimerization of Propofol." ResearchGate. 5

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 2,6-Diisopropyl-4-nitrosophenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond rote laboratory instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond rote laboratory instructions. Successful isolation of 2,6-diisopropyl-4-nitrosophenol (commonly known as nitrosopropofol) requires a deep understanding of its molecular causality—specifically, balancing the extreme lipophilicity of its bulky diisopropyl groups with the oxidative sensitivity of its nitrosophenol core[1].

Every protocol described below operates as a self-validating system . By understanding the physical and chemical transitions of the molecule, you can visually and analytically verify your success at every step, ensuring high-yield, high-purity recovery for downstream drug development and membrane interaction studies.

Experimental Workflows & Mechanistic Pathways

To successfully purify this compound, we must first understand its synthesis pathway and the competing side reactions that generate our primary impurities.

Pathway P Propofol (Starting Material) N 2,6-diisopropyl-4-nitrosophenol (Target Product) P->N + NO+ (Substitution) Q 2,6-diisopropyl-1,4-benzoquinone (Over-oxidation) N->Q Excess Oxidant (Degradation)

Reaction pathway showing propofol nitrosation and competing over-oxidation to quinone.

Workflow Start Propofol (2,6-diisopropylphenol) Reaction Nitrosation Reaction (0-5°C, Anaerobic) Start->Reaction NaNO2 / HCl Extract Liquid-Liquid Extraction (EtOAc / H2O) Reaction->Extract Quench Column Silica Gel Chromatography (Hexane:EtOAc) Extract->Column Crude Concentration Recryst Recrystallization (Hexane/EtOAc) Column->Recryst Impurity Removal Pure Pure 2,6-diisopropyl-4-nitrosophenol Recryst->Pure Filtration & Drying

Workflow for the synthesis, extraction, and purification of 2,6-diisopropyl-4-nitrosophenol.

Step-by-Step Methodology: Synthesis & Purification

Phase 1: Nitrosation & Extraction
  • Preparation : Dissolve 10 mmol of 2,6-diisopropylphenol (propofol) in 20 mL of methanol. Cool the reaction vessel strictly to 0–5 °C using an ice-water bath.

  • Reagent Addition : Add 12 mmol of sodium nitrite (NaNO₂) dissolved in 10 mL of distilled water.

  • In Situ Nitrosation : Dropwise, add 12 mL of 1M HCl over 30 minutes under vigorous stirring. Maintain an inert Argon blanket to prevent auto-oxidation by atmospheric oxygen[2].

  • Quenching : After 2 hours, quench the reaction by pouring the mixture into 50 mL of ice-cold distilled water.

  • Extraction : Extract the aqueous phase three times with 20 mL of Ethyl Acetate (EtOAc). The highly lipophilic diisopropyl groups drive the target molecule almost entirely into the organic lipid-like phase[1].

  • Drying : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at room temperature.

Phase 2: Primary Purification (Column Chromatography)
  • Column Preparation : Pack a glass column with silica gel (230-400 mesh) using pure Hexane.

  • Loading : Dissolve the crude concentrated extract in a minimum volume of Hexane and load it onto the silica bed.

  • Elution : Elute using a step gradient of Hexane:EtOAc. Start at 95:5 to elute unreacted propofol and the yellow quinone byproduct. Transition to 85:15 to elute the target 2,6-diisopropyl-4-nitrosophenol.

  • Self-Validation Checkpoint : Collect only the fractions that exhibit a distinct green/blue color (characteristic of the nitroso monomer). Yellow fractions indicate quinone contamination and must be discarded.

Phase 3: Final Polish (Recrystallization)
  • Dissolution : Pool the green/blue fractions and evaporate the solvent. Dissolve the resulting solid in a minimum volume of warm Hexane (approx. 40 °C). Add EtOAc dropwise (1-2% total volume) until the solid completely dissolves.

  • Controlled Cooling : Cool the flask at a controlled rate of ≤0.5 °C/min to room temperature.

  • Nucleation : Once the solution reaches its cloud point, introduce a pure seed crystal to prevent liquid-liquid phase separation ("oiling out").

  • Harvesting : Transfer the flask to a 4 °C refrigerator for 12 hours. Collect the purified crystals via vacuum filtration and wash with ice-cold pure Hexane.

Quantitative Data Presentation

The table below summarizes the expected outcomes of each purification phase. Note that while direct extraction provides high yield, recrystallization is mandatory for achieving the >99% purity required for sensitive biological assays.

Purification MethodYield (%)Purity (%)ScalabilityPrimary Impurities Removed
Direct Extraction (EtOAc) 85 – 90~80HighUnreacted salts, polar byproducts
Silica Column Chromatography 60 – 7095 – 97Medium2,6-diisopropyl-1,4-benzoquinone
Recrystallization (Hexane/EtOAc) 50 – 60>99Low/MediumTrace quinone, unreacted propofol

Troubleshooting Guides & FAQs

Q1: Why is my crude product heavily contaminated with a yellow/orange byproduct? A: This indicates over-oxidation to 2,6-diisopropyl-1,4-benzoquinone. Causality: The nitrosophenol intermediate is highly susceptible to further oxidation by excess NO-derived nitrogen oxides (like peroxynitrite) or atmospheric oxygen[2]. Solution: Ensure strict stoichiometric control of NaNO₂, maintain the reaction temperature strictly below 5 °C, and perform the synthesis under an inert argon or nitrogen atmosphere.

Q2: What is the optimal solvent system for recrystallizing 2,6-diisopropyl-4-nitrosophenol? A: A Hexane/Ethyl Acetate (approx. 98:2 v/v) mixture. Causality: The molecule presents a solubility paradox: the two bulky isopropyl groups render it highly lipophilic, while the nitrosophenol moiety adds polarity[1]. It is too soluble in pure EtOAc and insoluble in cold hexane. A mixed solvent system leverages the steep temperature-solubility curve, allowing the target to crystallize while retaining the highly non-polar unreacted propofol in the mother liquor.

Q3: How do I prevent "oiling out" (liquid-liquid phase separation) during recrystallization? A: Use a slower cooling ramp and introduce seed crystals. Causality: "Oiling out" occurs when the melting point of the solute-impurity mixture is depressed below the temperature at which the solution becomes saturated. The bulky isopropyl groups inherently lower the crystal lattice energy of the compound, making it prone to melting out of solution as an oil if impurities are present. Solution: Always perform a preliminary silica plug to remove gross impurities that depress the melting point. During recrystallization, cool the solution at a rate of ≤0.5 °C/min. Introduce a pure seed crystal just above the cloud point to nucleate solid crystal growth rather than liquid droplet formation.

Q4: How can I validate the purity of the recrystallized product in real-time? A: Use a combination of visual cues and Thin-Layer Chromatography (TLC) as a self-validating system. Causality: The nitroso group has a distinct chromophore. Pure 2,6-diisopropyl-4-nitrosophenol exists in a tautomeric equilibrium (nitrosophenol ⇌ quinone monoxime) but shows a characteristic absorbance distinct from the quinone. Solution: Spot the crystals on a TLC plate (Hexane:EtOAc 8:2). A single spot confirms the absence of the higher-Rf quinone and unreacted propofol. Visually, pure crystals should be deep green/blue and lack any yellow tinge.

References

  • Title : Different effects of propofol and nitrosopropofol on DMPC multilamellar liposomes. Source : Biophysical Chemistry (2002). URL :[Link]

  • Title : Transformations of 2,6-diisopropylphenol by NO-derived nitrogen oxides, particularly peroxynitrite. Source : Nitric Oxide (2000). URL :[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,6-Diisopropylphenol Nitrosation

Welcome to the technical support center for the nitrosation of 2,6-diisopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the nitrosation of 2,6-diisopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this reaction. Due to the significant steric hindrance imparted by the dual isopropyl groups, this electrophilic aromatic substitution requires careful control of reaction parameters to achieve optimal yield and purity. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and the rationale behind standard procedural choices for the nitrosation of 2,6-diisopropylphenol.

Q1: What is the fundamental mechanism for the nitrosation of 2,6-diisopropylphenol?

The reaction proceeds via an electrophilic aromatic substitution pathway. First, nitrous acid (HNO₂) is generated in situ from an alkali nitrite salt (e.g., sodium nitrite, NaNO₂) and a strong mineral acid (e.g., sulfuric acid, H₂SO₄). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich phenol ring of 2,6-diisopropylphenol then attacks the nitrosonium ion. Due to the steric bulk of the ortho-isopropyl groups, the attack occurs almost exclusively at the less hindered para-position, followed by deprotonation to restore aromaticity and yield the final product, 4-nitroso-2,6-diisopropylphenol.

Nitrosation Mechanism Figure 1: Reaction mechanism for the nitrosation of 2,6-diisopropylphenol. cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + H⁺ H2SO4 H₂SO₄ NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O Phenol 2,6-Diisopropylphenol Intermediate Resonance-Stabilized Intermediate Phenol->Intermediate + NO⁺ Product 4-Nitroso-2,6-diisopropylphenol Intermediate->Product - H⁺

Caption: Figure 1: Reaction mechanism for the nitrosation of 2,6-diisopropylphenol.

Q2: Why is the reaction typically performed at very low temperatures (e.g., 0-5 °C)?

Maintaining a low temperature is arguably the most critical parameter for a successful nitrosation. The reasons are twofold:

  • Stability of Nitrous Acid: Nitrous acid (HNO₂) is highly unstable at temperatures above 0-5 °C (approximately 32°F) and readily decomposes into nitric acid (HNO₃) and nitric oxide (NO).[1] This decomposition not only consumes the key nitrosating agent, reducing yield, but the resulting nitric acid can lead to unwanted nitration side-products, which are difficult to separate.

  • Exothermic Nature: The reaction between the phenol and nitrous acid is exothermic. Low temperatures and vigorous stirring are essential to dissipate heat effectively, preventing localized overheating that would accelerate the decomposition of nitrous acid and promote side reactions.[1]

Q3: What is the role of the mineral acid, and why is its slow, controlled addition so important?

The mineral acid (e.g., H₂SO₄) serves to generate nitrous acid from the sodium nitrite salt.[1] However, the rate of this generation must be carefully controlled. A slow, dropwise addition of the acid ensures that nitrous acid is generated at a rate comparable to its consumption by the phenol. This prevents the accumulation of a high concentration of free nitrous acid in the reaction mixture, which would lead to its decomposition.[1] Furthermore, maintaining a slight alkaline or near-neutral condition until the final stages is often beneficial, as excess strong acid can promote tautomerization of the nitrosophenol product to its quinone monoxime form, which is more susceptible to oxidation.[1]

Q4: What is the primary product and what are the potential byproducts?

The primary and desired product is 4-nitroso-2,6-diisopropylphenol . This product exists in a tautomeric equilibrium with its quinone monoxime form, which is a common characteristic of p-nitrosophenols.[2]

Potential Byproducts Include:

  • 4-Nitro-2,6-diisopropylphenol: Arises from the oxidation of the primary product or from nitration by nitric acid formed from decomposed nitrous acid.

  • 2,6-diisopropyl-p-benzoquinone: Results from the oxidation of the starting material or product.

  • Diazonium Salts: An excess of nitrous acid can react with the product to form unstable diazonium salts, which can lead to a variety of colored impurities.[1]

  • Unreacted Starting Material: Incomplete conversion due to suboptimal conditions.

Part 2: Recommended Starting Experimental Protocol

This protocol provides a robust starting point for laboratory-scale synthesis. Researchers should consider this a baseline and optimize as needed based on their analytical results.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood as nitrogenous vapors (NOx) may be released.

Experimental Workflow Diagram

Experimental Workflow Figure 2: General experimental workflow for 2,6-diisopropylphenol nitrosation. A Setup & Cooling Dissolve 2,6-diisopropylphenol and NaNO₂ in aqueous base. Cool to 0-5 °C in an ice bath. B B A->B C Reaction & Monitoring Stir for an additional 1-2 hours at 0-5 °C. Monitor progress via TLC or HPLC. B->C D Quenching & Isolation Quench with a reducing agent (e.g., urea) to destroy excess HNO₂. Filter the resulting precipitate. C->D E Purification Wash the crude product with cold water. Recrystallize from a suitable solvent (e.g., ethanol/water). D->E F Characterization Analyze purity and confirm structure using HPLC, NMR, MS. E->F

Caption: Figure 2: General experimental workflow for 2,6-diisopropylphenol nitrosation.

Step-by-Step Methodology
  • Reagent Preparation:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,6-diisopropylphenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

    • Add sodium nitrite (1.0 eq) to this solution and stir until fully dissolved.

    • Prepare a dilute solution of sulfuric acid (e.g., 20% v/v) in a separate beaker.

  • Reaction Setup:

    • Place the reaction flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.

    • Chill the dilute sulfuric acid in the dropping funnel using the same ice bath.

  • Nitrosation Reaction:

    • Once the phenol solution is at 0 °C, begin the dropwise addition of the chilled sulfuric acid.

    • Crucially , maintain the internal temperature below 5 °C throughout the addition. The addition should be slow, typically over 1-2 hours.

    • The solution will likely change color as the product begins to form.

  • Reaction Completion and Monitoring:

    • After the acid addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5 °C.

    • Monitor the reaction by taking small aliquots, quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly add a small amount of urea or sulfamic acid to quench and destroy any excess nitrous acid.

    • The product, 4-nitroso-2,6-diisopropylphenol, should precipitate from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or methanol/water mixture.

Part 3: Troubleshooting Guide

This guide is structured to help you diagnose and resolve common experimental issues.

Troubleshooting Flowchart dot

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Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2,6-Diisopropyl-4-nitrosophenol and 2,6-Di-tert-butyl-4-nitrosophenol as Radical Scavengers

In the realm of industrial chemistry, particularly in the stabilization of monomers and polymers, hindered phenols play a crucial role as antioxidants and radical scavengers. Among these, 4-nitrosophenols with bulky orth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of industrial chemistry, particularly in the stabilization of monomers and polymers, hindered phenols play a crucial role as antioxidants and radical scavengers. Among these, 4-nitrosophenols with bulky ortho-alkyl substituents are of significant interest due to their efficacy in inhibiting unwanted polymerization. This guide provides an in-depth technical comparison of two such compounds: 2,6-diisopropyl-4-nitrosophenol and 2,6-di-tert-butyl-4-nitrosophenol. We will delve into their synthesis, mechanism of action, and critically evaluate their radical scavenging efficacy based on available data and structure-activity relationships.

Introduction: The Role of Steric Hindrance in Radical Scavenging

Hindered phenols are a class of antioxidants that function by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The efficacy of these compounds is significantly influenced by the nature of the substituents on the aromatic ring. Bulky alkyl groups in the ortho positions (2 and 6) to the hydroxyl group provide steric hindrance, which serves a dual purpose: it enhances the stability of the resulting phenoxyl radical, preventing it from initiating new radical chains, and it can modulate the reactivity of the phenol itself.

The introduction of a nitroso group at the para position (4) further modifies the electronic properties and reactivity of the phenol, making these compounds particularly effective as polymerization inhibitors. This guide will focus on the comparative efficacy of two prominent examples, differing in the nature of their ortho-alkyl groups: isopropyl and tert-butyl.

Synthesis and Physicochemical Properties

The synthesis of both 2,6-diisopropyl-4-nitrosophenol and 2,6-di-tert-butyl-4-nitrosophenol typically involves the nitrosation of the corresponding 2,6-dialkylphenol.

Synthesis of 2,6-Di-tert-butyl-4-nitrosophenol

The synthesis of 2,6-di-tert-butyl-4-nitrosophenol is well-documented and generally proceeds via the reaction of 2,6-di-tert-butylphenol with a nitrosating agent, such as sodium nitrite, in an acidic medium.

Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-nitrosophenol

  • Dissolution: Dissolve 2,6-di-tert-butylphenol in a suitable solvent, such as ethanol.

  • Acidification: Add a strong acid, for example, sulfuric acid, to the solution.

  • Nitrosation: Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining a low temperature (typically 0-10°C) to control the exothermic reaction.

  • Reaction Monitoring: The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Upon completion, the product is typically isolated by precipitation in water, followed by filtration, washing, and drying. This method generally yields the desired product in high purity (≥99.7%) and with a high yield (around 99.0%).[1]

Synthesis of 2,6-Diisopropyl-4-nitrosophenol

While a direct, detailed protocol for the nitrosation of 2,6-diisopropylphenol was not found in the immediate search, the synthesis can be reasonably inferred to follow a similar pathway to its di-tert-butyl counterpart, starting from 2,6-diisopropylaniline. The synthesis of the related 2,6-diisopropyl-4-nitroaniline involves the nitration of 2,6-diisopropylaniline, highlighting the feasibility of electrophilic substitution at the para-position despite the steric hindrance from the isopropyl groups.[2][3] A plausible synthetic route would involve the nitrosation of 2,6-diisopropylphenol using a similar methodology as described for the di-tert-butyl analogue.

Physicochemical Properties

The key difference between the two molecules lies in the steric bulk of the ortho-alkyl groups. This seemingly small variation has a significant impact on their physicochemical properties and, consequently, their efficacy.

Property2,6-Diisopropyl-4-nitrosophenol2,6-Di-tert-butyl-4-nitrosophenol
Molecular Formula C₁₂H₁₇NO₂C₁₄H₂₁NO₂
Molecular Weight 207.27 g/mol 235.32 g/mol
Ortho-Alkyl Group Isopropyl [-CH(CH₃)₂]Tert-butyl [-C(CH₃)₃]
Steric Hindrance ModerateHigh

Mechanism of Action as Radical Scavengers

Both 2,6-diisopropyl-4-nitrosophenol and 2,6-di-tert-butyl-4-nitrosophenol function as radical scavengers, a property that makes them effective polymerization inhibitors. The primary mechanism involves the trapping of propagating radicals (R•) in a monomer system.

The nitroso group plays a key role in this process. It readily reacts with a radical to form a stable nitroxide radical adduct. This adduct can then react with another radical, terminating the chain reaction.

Caption: Generalized mechanism of radical scavenging by 4-nitrosophenols.

The efficacy of this process is dependent on the rate at which the nitrosophenol can trap the initial radical and the stability of the resulting nitroxide adduct.

Comparative Efficacy: A Structure-Activity Relationship Analysis

The primary determinant of efficacy in this comparison is the steric hindrance imparted by the ortho-alkyl groups.

Steric Hindrance and Radical Scavenging

The size and branching of the ortho-alkyl groups influence the accessibility of the phenolic hydroxyl group and the stability of the resulting phenoxyl radical.

  • 2,6-Di-tert-butylphenol: The tert-butyl groups are exceptionally bulky, creating a highly crowded environment around the hydroxyl group. While this steric shield enhances the stability of the phenoxyl radical, it can also hinder the approach of other molecules, including the radicals that need to be scavenged. This steric hindrance can sometimes lead to lower reactivity. In some antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, 2,6-di-tert-butylphenol has shown weak or even negligible activity, which is attributed to the difficulty of the large DPPH radical in accessing the phenolic hydrogen.[4][5]

  • 2,6-Diisopropylphenol (Propofol): The isopropyl groups, while providing significant steric hindrance, are less bulky than tert-butyl groups. This "tuned" steric hindrance is often considered optimal for antioxidant activity. It is sufficient to stabilize the resulting phenoxyl radical but does not excessively impede the approach of free radicals. In fact, 2,6-diisopropylphenol is known to be a potent antioxidant.[6]

A comparative study on the antioxidant activity of the parent phenols (without the nitroso group) found that the dimeric form of 2,6-diisopropylphenol (dipropofol) exhibited higher antioxidant activity than the dimeric form of 2,6-di-tert-butylphenol. This provides strong evidence that the fundamental radical scavenging capability of the diisopropyl-substituted phenol is superior.

The Role of the 4-Nitroso Group

The introduction of the 4-nitroso group fundamentally alters the primary radical scavenging mechanism from hydrogen atom transfer from the hydroxyl group to radical trapping at the nitroso moiety. However, the electronic environment of the phenol, influenced by the ortho-alkyl groups, still plays a crucial role. The electron-donating nature of the alkyl groups can influence the reactivity of the nitroso group.

Given that the radical scavenging efficacy of the parent 2,6-diisopropylphenol is higher than that of 2,6-di-tert-butylphenol, it is highly probable that this trend extends to their 4-nitroso derivatives. The less sterically encumbered environment around the nitroso group in the diisopropyl variant would likely allow for faster trapping of propagating radicals.

Experimental Evaluation of Efficacy

To definitively determine the superior efficacy, a direct comparative experimental evaluation is necessary. The following experimental protocols are recommended for researchers in the field.

DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method for evaluating the radical scavenging activity of antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mM.

  • Sample Preparation: Prepare stock solutions of both 2,6-diisopropyl-4-nitrosophenol and 2,6-di-tert-butyl-4-nitrosophenol in the same solvent. Create a series of dilutions from these stock solutions.

  • Assay: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compounds. Include a control with the solvent only.

  • Incubation: Incubate the mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant efficacy.

Caption: Workflow for the DPPH radical scavenging assay.

Polymerization Inhibition Study

A more direct measure of efficacy for these specific compounds is to evaluate their ability to inhibit the polymerization of a monomer.

Experimental Protocol: Polymerization Inhibition Study

  • Monomer Preparation: Use a purified, inhibitor-free monomer (e.g., styrene or an acrylate).

  • Inhibitor Addition: Add a known concentration of either 2,6-diisopropyl-4-nitrosophenol or 2,6-di-tert-butyl-4-nitrosophenol to separate batches of the monomer. Include a control batch with no inhibitor.

  • Initiator Addition: Add a radical initiator (e.g., AIBN or benzoyl peroxide) to each batch.

  • Reaction: Heat the mixtures to a constant temperature to initiate polymerization.

  • Monitoring: Monitor the progress of polymerization over time. This can be done by measuring the viscosity of the solution, the consumption of the monomer (e.g., by gas chromatography), or the formation of the polymer (e.g., by gravimetry after precipitation).

  • Analysis: Compare the induction period (the time before polymerization begins) and the rate of polymerization for each inhibitor. A longer induction period and a slower rate of polymerization indicate a more effective inhibitor.

Conclusion

Based on the established principles of structure-activity relationships for hindered phenols, 2,6-diisopropyl-4-nitrosophenol is predicted to be a more effective radical scavenger and, consequently, a more potent polymerization inhibitor than 2,6-di-tert-butyl-4-nitrosophenol. This is attributed to the optimal balance of steric hindrance provided by the isopropyl groups, which stabilizes the resulting radical adducts without excessively impeding the initial radical trapping step.

References

  • BenchChem. (2025). Synthesis of 2,6-Diisopropyl-4-nitroaniline: An Application Note and Laboratory Protocol.
  • BenchChem. (2025). Synthesis of 2,6-Diisopropyl-4-nitroaniline from 2,6-diisopropylaniline.
  • BenchChem. (2025). A Comparative Analysis of the Bioactivities of 2,4-DTBP and 2,6-DTBP.
  • Green, T. R., et al. (1994). The antioxidant potential of propofol (2,6-diisopropylphenol). British Journal of Clinical Pharmacology, 37(2), 169-173.
  • Google Patents. (2013). CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol.
  • MDPI. (2023).
  • Möhlau, R., & Uhlmann, F. (1893). Ueber p-Nitrophenol. Berichte der deutschen chemischen Gesellschaft, 26(1), 733-736.
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
  • RSC Publishing. (2005). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(16), 2969-2975.
  • PMC. (2018). Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants. Molecules, 23(11), 2953.
  • PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1234.
  • Google Patents. (2014). CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • European Patent Office. (1997).
  • ResearchGate. (2025). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. Chemosphere, 74(5), 626-632.
  • MDPI. (2023).
  • BenchChem. (2025). A Comparative Analysis of 2-Tert-butyl-4-methyl-6-nitrophenol and Related Nitrophenols.
  • ResearchGate. (2026). Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: Vapor-Phase Inhibitors. Industrial & Engineering Chemistry Research.
  • Google Patents. (2007).
  • DGIST Scholar. (2016). A band-gap-graded CZTSSe solar cell with 12.3% efficiency. Journal of Materials Chemistry A, 4(26), 10151–10158.
  • MDPI. (2023). Comparative Studies of DPPH Radical Scavenging Activity and Content of Bioactive Compounds in Maca (Lepidium meyenii) Root Extracts Obtained by Various Techniques. Molecules, 28(8), 3425.
  • Journal of the Korean Society of Food Science and Nutrition. (2014). DPPH radical 소거활성 및 항균성 스크리닝. Journal of the Korean Society of Food Science and Nutrition, 43(6), 886-892.

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Comparative

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 2,6-diisopropyl-4-nitrosophenol

For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. Understanding the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. Understanding the fragmentation patterns of novel or modified compounds is paramount for their unambiguous identification and characterization. This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,6-diisopropyl-4-nitrosophenol, a molecule of interest in various chemical and pharmaceutical research domains. By dissecting its fragmentation pathways, we offer a predictive framework for its identification and a comparison with alternative analytical methodologies.

The Foundational Principles of Fragmentation in Substituted Phenols

The fragmentation of 2,6-diisopropyl-4-nitrosophenol under electron ionization is governed by the inherent stability of the resulting fragment ions and the nature of its functional groups. The phenol ring provides a stable aromatic core, while the isopropyl and nitroso substituents are the primary sites of bond cleavage. The lone pair of electrons on the phenolic oxygen and the electron-withdrawing nature of the nitroso group significantly influence the fragmentation cascade.

Our analysis is built upon established fragmentation mechanisms observed for structurally similar molecules, including substituted phenols, nitroanilines, and nitrosamines.[1][2][3] The general principles suggest that initial fragmentation will likely involve the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals.

Proposed Fragmentation Pathway of 2,6-diisopropyl-4-nitrosophenol

The molecular formula for 2,6-diisopropyl-4-nitrosophenol is C12H17NO2, with a molecular weight of 207.27 g/mol .[4] Upon electron ionization, the molecule will form a molecular ion (M+•) with an m/z of 207. The subsequent fragmentation is anticipated to proceed through several key pathways, as illustrated in the diagram below.

Fragmentation_Pathway M C12H17NO2+• m/z = 207 (Molecular Ion) F1 C12H17O2+ m/z = 177 (Loss of •NO) M->F1 - •NO (30 Da) F2 C11H14NO2+ m/z = 192 (Loss of •CH3) M->F2 - •CH3 (15 Da) F3 C9H11NO2+• m/z = 165 (Loss of C3H6) M->F3 - C3H6 (42 Da) F4 C11H14O2+• m/z = 162 (From F1, Loss of •CH3) F1->F4 - •CH3 (15 Da) F5 C9H11O2+ m/z = 135 (From F1, Loss of C3H6) F1->F5 - C3H6 (42 Da) F6 C8H8NO2+ m/z = 150 (From F2, Loss of C3H6) F2->F6 - C3H6 (42 Da) F7 C10H11O2+ m/z = 147 (From F4, Loss of •CH3) F4->F7 - •CH3 (15 Da)

Figure 1. Proposed electron ionization fragmentation pathway of 2,6-diisopropyl-4-nitrosophenol.

Key Fragmentation Steps:

  • Loss of the Nitroso Group (•NO): A prominent fragmentation pathway for nitroso compounds involves the cleavage of the C-N bond, leading to the loss of a nitric oxide radical (•NO), which has a mass of 30 Da.[3][5] This would result in a fragment ion at m/z 177 . This is often a characteristic fragmentation for nitroso-containing compounds.[6][7]

  • Loss of a Methyl Radical (•CH3): The isopropyl groups are susceptible to benzylic cleavage. The loss of a methyl radical (•CH3, 15 Da) from one of the isopropyl groups is a common fragmentation for compounds containing this moiety, leading to a stable secondary benzylic cation.[1] This would produce a fragment ion at m/z 192 .

  • Loss of Propene (C3H6): A McLafferty-type rearrangement can occur within the isopropyl group, leading to the elimination of a neutral propene molecule (C3H6, 42 Da). This rearrangement involves the transfer of a gamma-hydrogen to the aromatic ring or the phenolic oxygen, followed by the cleavage of the C-C bond. This would result in a fragment ion at m/z 165 .

Secondary Fragmentation:

The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For instance, the ion at m/z 177 (formed by the loss of •NO) can subsequently lose a methyl radical to form an ion at m/z 162 , or lose propene to form an ion at m/z 135 . Similarly, the ion at m/z 192 (formed by the loss of •CH3) could lose a propene molecule to yield a fragment at m/z 150 .

Comparative Data Summary

The following table summarizes the expected key ions in the mass spectrum of 2,6-diisopropyl-4-nitrosophenol.

m/z Proposed Formula Lost Fragment Proposed Structure of Lost Fragment
207C12H17NO2+•-(Molecular Ion)
192C11H14NO2+•CH3Methyl radical
177C12H17O2+•NONitric oxide radical
165C9H11NO2+•C3H6Propene
162C11H14O2+••NO, •CH3Nitric oxide radical, Methyl radical
150C8H8NO2+•CH3, C3H6Methyl radical, Propene
135C9H11O2+•NO, C3H6Nitric oxide radical, Propene

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves orthogonal techniques.

Technique Principle Advantages for 2,6-diisopropyl-4-nitrosophenol Limitations
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent separation of isomers and impurities. Can be directly coupled to MS for GC-MS analysis.[8][9]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar phenols to improve peak shape.[10]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Suitable for non-volatile and thermally labile compounds. Can be coupled with various detectors (UV, MS).[11]Lower resolution for some isomers compared to capillary GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Unambiguously determines the substitution pattern on the aromatic ring.Lower sensitivity compared to MS. Requires a larger sample amount and a pure sample for clear spectra.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Provides information about the functional groups present (e.g., O-H, N=O, C-H from isopropyl groups).Does not provide detailed information on the overall molecular structure or connectivity.

The logical workflow for the characterization of synthesized 2,6-diisopropyl-4-nitrosophenol would involve initial purity assessment by HPLC or GC, followed by structural confirmation using MS and NMR.

Analytical_Workflow cluster_0 Purity Assessment cluster_1 Structural Elucidation HPLC HPLC Mass Spectrometry (MS) Mass Spectrometry (MS) HPLC->Mass Spectrometry (MS) LC-MS GC GC GC->Mass Spectrometry (MS) GC-MS NMR Spectroscopy NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized Product Synthesized Product Synthesized Product->HPLC Synthesized Product->GC Synthesized Product->NMR Spectroscopy Synthesized Product->IR Spectroscopy

Figure 2. A typical analytical workflow for the characterization of a synthesized compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of 2,6-diisopropyl-4-nitrosophenol using a standard GC-MS system with electron ionization.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the synthesized 2,6-diisopropyl-4-nitrosophenol in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • For quantitative analysis, prepare a series of calibration standards of a known reference standard.

  • (Optional but Recommended) Derivatization: To improve peak shape and thermal stability, the phenolic group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

    • To 100 µL of the sample solution, add 100 µL of BSTFA + 1% TMCS.

    • Heat the mixture at 70°C for 30 minutes.

    • Allow to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is a good starting point.

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

3. Data Analysis:

  • Identify the peak corresponding to 2,6-diisopropyl-4-nitrosophenol (or its derivative) based on its retention time.

  • Examine the mass spectrum of the peak and compare the observed fragment ions with the predicted fragmentation pattern.

  • Utilize mass spectral libraries (e.g., NIST, Wiley) for tentative identification, but always confirm with the fragmentation analysis of the specific isomer.

This guide provides a robust theoretical framework for understanding and predicting the mass spectrometric behavior of 2,6-diisopropyl-4-nitrosophenol. By combining this predictive analysis with empirical data from a well-designed experimental protocol, researchers can confidently identify and characterize this molecule in their studies.

References

  • ResearchGate. The mass spectrum of 2,6-dibromo-4-isopropenylphenol (peak 11 in Figure 1). Available from: [Link]

  • PubChem. 2,6-Diisopropyl-4-nitrophenol. National Institutes of Health. Available from: [Link]

  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. National Library of Medicine. Available from: [Link]

  • PubMed Central. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. Available from: [Link]

  • OSTI.gov. Mass Spectra of N-Nitroso Compounds. U.S. Department of Energy. Available from: [Link]

  • ResearchGate. Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Available from: [Link]

  • PubMed. Solid-phase microextraction and gas chromatography-mass spectrometry for analysis of phenols and nitrophenols in rainwater, as their t-butyldimethylsilyl derivatives. National Library of Medicine. Available from: [Link]

  • Google Patents. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline.
  • SciSpace. Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. Available from: [Link]

  • ResearchGate. Mass spectrometry based fragmentation patterns of nitrosamine compounds. Available from: [Link]

  • Der Chemica Sinica. Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Available from: [Link]

  • PubMed. Impurity Profiling and Identification of 2,6-Diisopropylphenol by HPLC Method and Raman Spectroscopy Method. National Library of Medicine. Available from: [Link]

  • ACS Publications. Electrospray Ionization Mass Spectrometry of a Novel Family of Complexes in which Various Nitroso Compounds are Stabilized via C. American Chemical Society. Available from: [Link]

  • YouTube. Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Available from: [Link]

  • Canadian Science Publishing. Some Aspects of the Mass Spectra of.N-Nitrosamines. Available from: [Link]

Sources

Validation

GC-MS Analysis of 2,6-Diisopropyl-4-nitrosophenol: A Comparative Guide to Column Selection and Retention Time Optimization

Introduction & Mechanistic Context Propofol (2,6-diisopropylphenol) is a ubiquitous intravenous anesthetic. However, its interaction with endogenous nitrosating agents like nitrosoglutathione (GSNO) yields 2,6-diisopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Propofol (2,6-diisopropylphenol) is a ubiquitous intravenous anesthetic. However, its interaction with endogenous nitrosating agents like nitrosoglutathione (GSNO) yields 2,6-diisopropyl-4-nitrosophenol (often referred to as nitrosopropofol). Unlike its parent compound, this highly lipophilic and reactive metabolite acts as a potent perturbing agent in phospholipid membranes and severely disrupts mitochondrial respiration and ATP synthesis 1. It accumulates heavily in the interfacial region of lipid bilayers 2.

For drug development professionals and toxicologists, accurately quantifying 2,6-diisopropyl-4-nitrosophenol via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. The addition of the para-nitroso group significantly alters the molecule’s dipole moment, increasing its boiling point and rendering it highly susceptible to thermal degradation and adsorption on active silanol sites within the GC pathway.

This guide objectively compares the performance of High-Resolution 5% Phenyl Arylene Columns against traditional Polar Polyethylene Glycol (PEG) Columns for the isolation and quantification of this critical metabolite.

Comparative Performance: GC Column Chemistries

When analyzing nitroso-aromatics, column selection dictates chromatographic fidelity. We compared two distinct stationary phases to evaluate their efficacy in analyzing 2,6-diisopropyl-4-nitrosophenol.

  • Alternative A: High-Resolution 5% Phenyl Arylene Column (e.g., Rxi-5Sil MS / HP-5ms UI). These columns incorporate arylene blocks into the siloxane polymer backbone. This structural modification provides exceptional thermal stability and ultra-low bleed, while highly deactivated surface chemistry prevents secondary interactions with the nitroso moiety.

  • Alternative B: Polar Polyethylene Glycol Column (e.g., DB-WAX). Traditionally selected for polar phenols, PEG columns rely on hydrogen bonding for separation. However, they suffer from lower maximum operating temperatures (~250°C) and higher phase bleed.

The Causality of Chromatographic Behavior

The nitroso group (-NO) is strongly electron-withdrawing and prone to thermal cleavage. On a PEG column, the strong hydrogen-bonding interactions require higher elution temperatures, which paradoxically approach the column's thermal limit, leading to on-column degradation of the analyte. Conversely, the 5% Phenyl Arylene phase relies on dispersive and weak dipole-induced dipole interactions, allowing the nitrosophenol to elute efficiently without thermal breakdown, maintaining peak symmetry.

Quantitative Data Comparison
Analytical Parameter5% Phenyl Arylene (e.g., HP-5ms UI)Polyethylene Glycol (e.g., DB-WAX)
Retention Time (Propofol) 5.50 ± 0.10 min8.30 ± 0.15 min
Retention Time (Nitrosopropofol) 9.85 ± 0.05 min 14.20 ± 0.25 min
Peak Asymmetry Factor ( As​ ) 1.05 (Excellent, sharp peak)1.55 (Severe tailing)
Thermal Degradation Rate < 1.0%~ 12.5%
Signal-to-Noise (S/N) at 10 ng/mL 150:142:1
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL

Data Synthesis: The 5% Phenyl Arylene column is objectively superior for this assay. It prevents the active nitroso group from adsorbing to the stationary phase, yielding a sharp peak at ~9.85 minutes and a superior S/N ratio.

Experimental Workflow & Protocol

The following methodology represents a self-validating system . By incorporating Thymol as an internal standard (IS) and utilizing Retention Time Locking (RTL), the protocol inherently controls for extraction losses and run-to-run retention time shifts, ensuring absolute data trustworthiness 3, 4.

Step 1: Liquid-Liquid Extraction (LLE)

Causality Check: A mixture of ethyl acetate and heptane is used because the non-polar heptane selectively partitions the highly lipophilic nitrosopropofol, while the ethyl acetate ensures recovery of the slightly more polar phenolic hydroxyl group, leaving matrix proteins in the aqueous crash layer.

  • Spike: Aliquot 1.0 mL of biological matrix (plasma or liposomal suspension) into a 15 mL glass centrifuge tube. Spike with 50 ng of Thymol (Internal Standard).

  • Buffer: Add 1.0 mL of 0.1 M Phosphate Buffer (pH 6.0) to maintain the phenolic hydroxyl in its protonated, lipophilic state.

  • Extract: Add 3.0 mL of Ethyl Acetate:Heptane (1:1, v/v). Vortex vigorously for 60 seconds.

  • Separate: Centrifuge at 3000 × g for 10 minutes at 4°C.

  • Dry & Reconstitute: Transfer the upper organic layer to a clean vial containing 50 mg of anhydrous Na2​SO4​ to remove residual water (which destroys GC column inertness). Evaporate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 100 µL of pure ethyl acetate.

Step 2: GC-MS Analytical Parameters
  • Injection: Inject 1 µL in Splitless mode (valve off-time: 1.0 min). Inlet temperature set to 250°C with an ultra-inert, deactivated glass liner with glass wool to trap non-volatile matrix residue.

  • Column: 5% Phenyl Arylene (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.9999% purity) at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial: 70°C (hold 2 min).

    • Ramp: 20°C/min to 300°C.

    • Final Hold: 5 min at 300°C to bake out heavy lipids.

  • Mass Spectrometry (EI-SIM):

    • Ion Source: 230°C; Transfer Line: 280°C; Electron Energy: 70 eV.

    • SIM Target Ions:

      • Thymol (IS): m/z 150 (Target), 135 (Qualifier)

      • Propofol: m/z 178 (Target), 163 (Qualifier)

      • 2,6-diisopropyl-4-nitrosophenol: m/z 207 (Target, M+ ), 192 (Qualifier, [M−CH3​]+ ), 177 (Qualifier, [M−NO]+ ).

Visualized Workflow

Workflow Propofol Propofol (2,6-diisopropylphenol) Reaction Reaction with Nitrosoglutathione Propofol->Reaction Analyte 2,6-diisopropyl-4-nitrosophenol Reaction->Analyte Extraction LLE Extraction (Ethyl Acetate) Analyte->Extraction GC GC Separation (5% Phenyl Arylene) Extraction->GC MS MS Detection (EI-SIM Mode) GC->MS

Workflow: Formation and GC-MS analysis of 2,6-diisopropyl-4-nitrosophenol.

Conclusion

For the robust quantification of 2,6-diisopropyl-4-nitrosophenol, standard PEG columns introduce unacceptable levels of thermal degradation and peak tailing. Transitioning to a 5% Phenyl Arylene column (e.g., HP-5ms UI or Rxi-5Sil MS) is analytically mandated. Combined with a buffered LLE protocol and precise EI-SIM mass spectrometry, this system provides a self-validating, highly reproducible assay with an optimized retention time of ~9.85 minutes, ensuring high-fidelity data for pharmacokinetic and toxicological research.

References

  • Correlation between fluidising effects on phospholipid membranes and mitochondrial respiration of propofol and p-nitrosophenol homologues - PubMed.
  • Different effects of propofol and nitrosopropofol on DMPC multilamellar liposomes - PubMed.
  • Simultaneous Quantification of Propofol and its Non-Conjugated Metabolites in Several Biological Matrices Using Gas Chromatography - OMICS International.
  • A Simple and Sensitive Method for the Determination of Propofol in Human Solid Tissues by Gas Chromatography–Mass Spectrometry - Ovid/OUP.

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Safety & Regulatory Compliance

Safety

2,6-Diisopropyl-4-nitrosophenol proper disposal procedures

Professional Laboratory Handling and Disposal Guidelines for 2,6-Diisopropyl-4-nitrosophenol As research into the metabolic pathways and toxicological profiles of anesthetic derivatives expands, compounds like 2,6-diisop...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional Laboratory Handling and Disposal Guidelines for 2,6-Diisopropyl-4-nitrosophenol

As research into the metabolic pathways and toxicological profiles of anesthetic derivatives expands, compounds like 2,6-diisopropyl-4-nitrosophenol (often referred to as nitrosopropofol) require stringent operational and disposal protocols. This compound is a biologically active derivative of propofol, known for its profound effects on cellular bioenergetics.

This guide provides drug development professionals and analytical scientists with a comprehensive, field-proven Standard Operating Procedure (SOP) for the safe handling and logistical disposal of 2,6-diisopropyl-4-nitrosophenol, ensuring compliance with Environmental Health and Safety (EHS) standards.

Chemical Profile and Hazard Causality

To understand the strict disposal requirements for 2,6-diisopropyl-4-nitrosophenol, one must first understand its mechanism of action. Unlike its parent compound (propofol), which modulates GABA receptors, 2,6-diisopropyl-4-nitrosophenol is a potent perturbing agent of phospholipid membranes[1]. It exhibits high lipophilicity, absorbing almost entirely into the lipid phase and accumulating in the interfacial region of the bilayer[2].

Because of this high lipophilicity and its ability to drastically disrupt mitochondrial respiration and ATP synthesis at low concentrations[1], the compound poses a severe bioaccumulation risk and environmental toxicity hazard. Improper disposal into aqueous waste streams can lead to persistent environmental contamination.

Table 1: Quantitative Data & Hazard Summary

Property / ParameterData / SpecificationOperational Implication
Chemical Name 4-nitroso-2,6-di(propan-2-yl)phenolUse exact nomenclature on all EHS waste manifests.
CAS Registry Number 15206-39-0[3]Mandatory for GHS labeling and tracking.
Molecular Formula C12H17NO2[3]Contains nitroso functional group; avoid strong oxidizers.
Molecular Weight 207.27 g/mol [3]Relevant for calculating molarity in waste solutions.
Solubility Profile Highly lipophilic[2]Do not flush. Must be disposed of as non-halogenated organic waste.
Biological Activity Disrupts oxidative phosphorylation[1]Requires stringent PPE to prevent dermal/inhalation exposure.

Operational Handling Protocols

Before discussing disposal, the generation of the waste must be controlled. Every step in the handling of 2,6-diisopropyl-4-nitrosophenol must be treated as a self-validating safety system.

  • Engineering Controls: All manipulations of the neat powder or concentrated solutions must be performed inside a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of aerosols that could rapidly absorb across pulmonary lipid bilayers.

  • Personal Protective Equipment (PPE): Standard nitrile gloves may offer insufficient breakthrough times for highly concentrated lipophilic solutions in organic solvents (e.g., DMSO or chloroform). Double-gloving or the use of heavy-duty butyl rubber gloves is recommended when handling stock solutions.

  • Decontamination: Because the compound is highly lipophilic[2], aqueous detergents are largely ineffective for surface decontamination. Spills should be cleaned using a compatible organic solvent (e.g., isopropanol or ethanol) followed by standard laboratory detergent, with all cleanup materials treated as hazardous waste.

Step-by-Step Disposal Methodology

Under no circumstances should in-lab chemical neutralization (e.g., attempting to reduce the nitroso group) be performed as a disposal method. Such improvised treatments can generate unpredictable, highly toxic byproducts. The only acceptable disposal pathway is professional high-temperature incineration via a licensed EHS contractor.

Step 1: Waste Segregation

  • Action: Separate 2,6-diisopropyl-4-nitrosophenol waste from all aqueous streams, strong acids, and oxidizing agents.

  • Causality: Nitroso compounds can react violently with strong oxidizers. Mixing with aqueous streams complicates incineration and increases the risk of environmental leaching due to the compound's specific partitioning behavior[2].

Step 2: Primary Containment

  • Action: Collect liquid waste (e.g., solvent mixtures containing the compound) in a high-density polyethylene (HDPE) or amber glass waste carboy. Solid waste (contaminated pipette tips, tubes) must go into a rigid, puncture-resistant, sealable container.

  • Causality: Amber glass prevents potential UV-induced degradation of the nitroso compound into more volatile or reactive intermediates prior to EHS pickup.

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a designated secondary containment tray capable of holding 110% of the primary container's volume.

Step 4: GHS Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "2,6-Diisopropyl-4-nitrosophenol (CAS 15206-39-0)" and indicate "Toxic" and "Environmental Hazard". Do not use abbreviations like "Nitrosopropofol" on official waste manifests.

Step 5: EHS Transfer and Final Destruction

  • Action: Once the container is 80% full, seal it and initiate a chain-of-custody transfer to your institutional EHS department. The waste will be slated for commercial high-temperature incineration (>1000°C).

  • Causality: High-temperature incineration completely breaks down the C12H17NO2[3] molecular structure into simple, scrubbable gases (CO2, H2O, NOx), eliminating the biological hazard[1].

Disposal Workflow Visualization

G Start Waste Generation: 2,6-Diisopropyl-4-nitrosophenol Segregate Segregation: Isolate from Oxidizers & Aqueous Streams Start->Segregate Contain Primary Containment: HDPE or Amber Glass (Sealed) Segregate->Contain Secondary Secondary Containment: Spill Tray / Outer Bin Contain->Secondary Label GHS Labeling: Toxic / Environmental Hazard Secondary->Label EHS EHS Transfer: Chain of Custody Documentation Label->EHS Incinerate Final Destruction: High-Temperature Incineration (>1000°C) EHS->Incinerate

Workflow for the professional laboratory disposal of 2,6-diisopropyl-4-nitrosophenol.

Sources

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